4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid
Overview
Description
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid is an organic compound belonging to the class of aromatic monoterpenoids. It is characterized by the presence of an aromatic ring and a benzoic acid moiety, making it a versatile compound in various scientific research applications .
Mechanism of Action
Target of Action
NS-1, also known as Pbab acid or 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, primarily targets the Programmed cell death protein 1 (PD-1) . PD-1 is a crucial anticancer target, and the relatively low response rate and acquired resistance to existing antibody drugs highlight an urgent need to develop alternative targeting strategies .
Mode of Action
The interaction of NS-1 with its targets involves the palmitoylation of PD-1 . Palmitoylation promotes the trafficking of PD-1 to the recycling endosome, thus preventing its lysosome-dependent degradation .
Biochemical Pathways
The biochemical pathways affected by NS-1 involve the mTOR signaling pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain .
Pharmacokinetics
The pharmacokinetics of NS-1 involve its enterohepatic circulation . After intravenous administration, the NS-1 concentrations in the plasma decrease rapidly, then increase to a peak concentration at 4 hours . Over a 6-hour period, a significant portion of the dose is excreted in the bile .
Result of Action
The molecular and cellular effects of NS-1’s action involve the promotion of tumor growth . In tumor cells, PD-1 was found to promote tumor growth even in the absence of the functional adaptive immune system, which involved the increased phosphorylation of ribosomal protein S6 (RPS6) and eIF4E as effectors of the mTOR signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NS-1. For instance, soil organic matter and total nitrogen content have been identified as key driving factors influencing the acid-base buffering capacity of certain compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid typically involves the reaction of 4-isopropylbenzoyl chloride with 2-(4-aminophenoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxybenzoic acid
- 4-Isopropylbenzoic acid
- 2-(4-Aminophenoxy)ethanol
Uniqueness
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid is unique due to its combination of an aromatic ring, benzoic acid moiety, and an amide linkage. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications .
Properties
IUPAC Name |
4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDHXPJRGNTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150280 | |
Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113079-40-6 | |
Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does enterohepatic circulation affect the pharmacokinetic profile of PBAB?
A: Enterohepatic circulation significantly influences the pharmacokinetic profile of PBAB. After intravenous administration, PBAB is rapidly metabolized in the liver and excreted into the bile primarily as its 1β-O-acyl glucuronide conjugate (1β-PG) []. This conjugate can be hydrolyzed in the intestine, releasing PBAB back into the systemic circulation, thereby increasing its residence time in the body []. The study demonstrated that approximately 7.2% of the administered dose undergoes enterohepatic circulation [].
Q2: What is the role of acyl migration in the enterohepatic circulation of PBAB?
A: Acyl migration of the 1β-PG conjugate plays a crucial role in modulating the extent of PBAB's enterohepatic circulation. The research demonstrated that incubation of 1β-PG with bile resulted in its conversion to beta-glucuronidase-resistant isomers via intramolecular acyl migration []. This transformation reduces the amount of 1β-PG available for hydrolysis in the intestine, thus diminishing the reabsorption of PBAB and ultimately decreasing its enterohepatic circulation [].
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